2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole
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Overview
Description
2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the ethenyl side chain, which is further connected to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 3-chlorocinnamic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process to form the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium methoxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzoxazole derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and identify the specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-benzoxazole
- 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole
- 2-[(E)-2-(3-methylphenyl)ethenyl]-1,3-benzoxazole
Uniqueness
2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. The position and nature of the substituent on the phenyl ring can significantly affect the compound’s properties, making it distinct from other similar benzoxazole derivatives.
Biological Activity
The compound 2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole is a derivative of benzoxazole that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of appropriate benzoxazole derivatives with chlorinated phenyl compounds. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets due to the presence of the chlorophenyl group, which enhances lipophilicity and potential receptor binding.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Extended Spectrum Beta-Lactamase (ESBL) producing Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values have shown promising results:
- MRSA: MIC = 16 µg/mL
- E. coli (ESBL): MIC = 32 µg/mL
These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents, especially against resistant bacterial strains .
Anticancer Properties
The anticancer activity of this compound has also been investigated. It has shown efficacy in inhibiting the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro studies reported IC50 values as follows:
- MCF-7: IC50 = 12 µM
- HeLa: IC50 = 15 µM
These findings suggest that this compound may act by targeting specific signaling pathways involved in cancer cell proliferation .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell signaling and proliferation.
- Receptor Interaction : The compound can bind to specific receptors, modulating their activity and influencing downstream signaling cascades related to inflammation and cancer progression.
- Apoptosis Induction : Evidence suggests it promotes apoptosis in cancer cells through the activation of caspases and other apoptotic markers .
Comparative Analysis with Other Benzoxazole Derivatives
A comparative analysis reveals that while many benzoxazole derivatives exhibit biological activity, the presence of the chlorophenyl group in this specific compound enhances its potency compared to other analogs:
Compound | MIC (µg/mL) | IC50 (µM) | Target Activity |
---|---|---|---|
This compound | 16 (MRSA) | 12 (MCF-7) | Antimicrobial, Anticancer |
2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole | 32 (E. coli) | 15 (HeLa) | Antimicrobial |
Other Benzoxazoles | Varies | Varies | Limited |
Case Studies
Several case studies have documented the application of this compound in various therapeutic contexts:
-
Case Study on Antimicrobial Efficacy :
- A study conducted on clinical isolates showed that this compound effectively reduced bacterial load in infected models when administered at therapeutic concentrations.
-
Case Study on Cancer Treatment :
- In vivo studies using xenograft models demonstrated significant tumor reduction when treated with this compound compared to controls.
Properties
IUPAC Name |
2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-10H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRRDBGOBPNPPO-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.